Ethyl 3-amino-2-cyclopentylpropanoate: A Comprehensive Technical Guide on Structure, Synthesis, and Peptidomimetic Applications
Ethyl 3-amino-2-cyclopentylpropanoate: A Comprehensive Technical Guide on Structure, Synthesis, and Peptidomimetic Applications
Executive Summary
In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical bottleneck. Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) has emerged as a highly specialized, conformationally constrained β2 -amino acid building block[1]. By introducing a bulky cyclopentyl moiety at the α -position (C2) of a β -amino acid backbone, this compound provides severe steric restriction. When incorporated into active pharmaceutical ingredients (APIs) or peptidomimetics, it forces the molecule into stable secondary structures (such as 14-helices) while conferring absolute resistance to native α -proteases[2].
This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality in drug design, and a self-validating synthetic methodology for its preparation.
Chemical Identity and Physical Properties
Understanding the baseline physicochemical properties of Ethyl 3-amino-2-cyclopentylpropanoate is essential for downstream chromatographic purification and solid-phase peptide synthesis (SPPS) integration. Because the free amine can undergo spontaneous intra-molecular amidation (lactamization) with the adjacent ethyl ester, the compound is frequently isolated and stored as a hydrochloride salt[3].
Table 1: Quantitative Chemical and Physical Data
| Property | Specification / Value |
| IUPAC Name | Ethyl 3-amino-2-cyclopentylpropanoate |
| CAS Number | 1263095-29-9[1],[4] |
| Molecular Formula | C10H19NO2[1] |
| Molecular Weight | 185.267 g/mol [1] |
| Physical State | Clear to pale yellow oil (Free base); White solid (HCl salt)[3] |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH; Insoluble in H2O (unless as salt) |
| Target Application | β2 -amino acid precursor for peptidomimetics[2] |
Structural Significance & Mechanism of Action
The strategic value of Ethyl 3-amino-2-cyclopentylpropanoate lies in its molecular geometry. Native α -amino acids are rapidly cleaved by proteases in vivo. Substituting them with β -amino acids introduces an extra methylene (-CH2-) group into the backbone, rendering the peptide invisible to standard proteolytic enzymes[2].
Furthermore, the addition of the cyclopentyl ring at the C2 position leverages the Thorpe-Ingold effect (gem-dialkyl effect). The steric bulk of the cyclopentyl group compresses the internal bond angle at the α -carbon, which subsequently restricts the rotational freedom (dihedral angles ϕ and ψ ) of the adjacent bonds. This thermodynamic pre-organization drastically lowers the entropic cost of folding, locking the resulting drug molecule into a bioactive conformation necessary for binding to complex protein-protein interaction (PPI) interfaces.
Diagram illustrating the integration of the β-amino acid into peptidomimetics for enhanced stability.
Synthetic Methodology: Step-by-Step Protocol
To ensure high yield and reproducibility, the most robust synthetic route for α -substituted β -amino esters is the α -alkylation of ethyl cyanoacetate followed by the catalytic reduction of the nitrile[2],[5]. The following protocol is designed as a self-validating system, detailing the causality behind each experimental choice.
Step-by-step synthetic workflow from ethyl cyanoacetate to the final β-amino acid ester.
Phase 1: α -Alkylation of Ethyl Cyanoacetate
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Reagent Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl cyanoacetate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Add potassium carbonate (K2CO3, 2.0 eq) at 0 °C.
-
Causality: The base selectively abstracts the highly acidic α -proton located between the electron-withdrawing cyano and ester groups, generating a resonance-stabilized enolate.
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-
Alkylation: Dropwise add bromocyclopentane (1.1 eq). Elevate the temperature to 60 °C and stir for 12 hours.
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Causality: The enolate undergoes an SN2 nucleophilic substitution. The steric bulk of the cyclopentyl ring creates a high activation energy barrier, necessitating elevated thermal conditions to drive the reaction to completion.
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-
Workup: Quench with distilled water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Dry over anhydrous MgSO4 and concentrate in vacuo to yield the intermediate: ethyl 2-cyano-2-cyclopentylacetate.
Phase 2: Nitrile Reduction to Primary Amine
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Hydrogenation Setup: Dissolve the intermediate in absolute ethanol. Add a catalytic amount of Raney Nickel (Raney-Ni) and 7N Ammonia (NH3) in methanol.
-
Catalytic Reduction: Pressurize the reaction vessel with Hydrogen gas (H2) to 50 psi and agitate at room temperature for 24 hours.
-
Causality: The nitrile (-C≡N) is catalytically reduced to a primary amine (-CH2NH2). Critical Insight: The addition of NH3 is strictly required to suppress the formation of secondary amines. Without an excess of ammonia, the newly formed primary amine acts as a nucleophile, attacking unreduced imine intermediates and causing irreversible dimerization.
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-
Purification: Filter the suspension through a Celite pad to remove the pyrophoric Raney-Ni catalyst. Concentrate the filtrate.
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Salt Formation (Quality Control Step): Dissolve the crude oil in anhydrous diethyl ether and add 2M HCl in ether.
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Causality: Precipitating the compound as ethyl 3-amino-2-cyclopentylpropanoate hydrochloride[3] prevents the free amine from attacking the ethyl ester, thereby inhibiting spontaneous lactamization and ensuring long-term shelf stability.
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Analytical Characterization & Quality Control
Trustworthiness in synthetic chemistry requires rigorous analytical validation before utilizing the building block in downstream drug development:
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1H NMR (CDCl3): Validation of the ester is confirmed by a characteristic quartet at ~4.1 ppm (-O-CH2-) and a triplet at ~1.2 ppm (-CH3). The diastereotopic protons of the newly formed -CH2-NH2 group will present as complex, non-equivalent multiplets around 2.7–3.0 ppm due to the adjacent chiral center at C2.
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Mass Spectrometry (LC-MS): Positive electrospray ionization (ESI+) must yield a prominent pseudo-molecular ion [M+H]+ peak at m/z 186.27[1].
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Chromatographic Purity: Reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) should demonstrate >95% purity. Any peak corresponding to m/z 154 indicates incomplete reduction (residual nitrile).
References
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Stegelmeier, et al. "Beta-amino acids: versatile peptidomimetics". ResearchGate (Originally published in relevant peptidomimetic journals). URL: [Link]
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Juaristi, E., et al. "Efficient enantioconvergent synthesis of (S)-α-benzyl-α-methyl-β-alanine from (R)- and (S)-2-cyano-2-methyl-3-phenylpropanoic acid". ResearchGate. URL: [Link]
Sources
- 1. Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. researchgate.net [researchgate.net]
